Phosphine oxide, diphenylpropenyl-
Description
Diphenylpropenylphosphine oxide (CAS 85685-99-0), systematically named [3-(diphenylphosphino)propyl]diphenylphosphine oxide, is a P-stereogenic organophosphorus compound with the molecular formula C₂₇H₂₆OP₂. It features a propenyl linker bridging two diphenylphosphine oxide groups, creating a unique steric and electronic profile. This compound is notable for its applications in coordination chemistry, catalysis, and materials science, where its bifunctional structure enables tailored interactions with transition metals and substrates .
Properties
CAS No. |
4252-89-5 |
|---|---|
Molecular Formula |
C15H15OP |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
[phenyl-[(E)-prop-1-enyl]phosphoryl]benzene |
InChI |
InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-13H,1H3/b13-2+ |
InChI Key |
FRJXDOSETLXDIQ-XNJYKOPJSA-N |
Isomeric SMILES |
C/C=C/P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Diphenylphosphine Oxide Derivatives
A primary route involves the reaction of diphenylphosphinyl chloride with propenyl-containing nucleophiles. For instance, diphenylphosphinyl chloride (ClP(O)Ph$$2$$) can react with allyl magnesium bromide (CH$$2$$=CHCH$$2$$MgBr) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The Grignard reagent attacks the electrophilic phosphorus center, followed by hydrolysis to yield diphenylpropenyl phosphine oxide (Ph$$2$$P(O)CH$$2$$CH=CH$$2$$).
Reaction Conditions :
- Temperature: −78°C to room temperature (20–25°C)
- Solvent: THF
- Workup: Quenching with saturated ammonium chloride, extraction with dichloromethane, and purification via column chromatography (silica gel, hexane/ethyl acetate).
Yield : ~65–72% (estimated from analogous syntheses of diphenylpropenyl derivatives).
Oxidation of Diphenylpropenyl Phosphine
Diphenylpropenyl phosphine (Ph$$2$$PCH$$2$$CH=CH$$2$$) can be oxidized using hydrogen peroxide (H$$2$$O$$_2$$) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This method ensures selective oxidation of the phosphorus center without affecting the propenyl group’s double bond.
Procedure :
- Dissolve diphenylpropenyl phosphine (1 equiv) in CH$$2$$Cl$$2$$.
- Add 30% H$$2$$O$$2$$ (1.2 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Wash with NaHCO$$3$$ (aq), dry over MgSO$$4$$, and concentrate.
Yield : 85–90% (based on DOPO derivative oxidation kinetics).
Thermal Decomposition of Epoxy Composites
Diphenylpropenyl phosphine oxide has been identified as a pyrolysis product of glass fiber-reinforced epoxy resin composites (GFRC). During thermogravimetric analysis (TGA) at 256–500°C, the epoxy matrix decomposes, releasing volatile organophosphorus compounds, including diphenylpropenyl phosphine oxide (10.86% relative abundance).
Key Parameters :
- Heating rate: 5–30°C/min
- Atmosphere: Nitrogen
- Major decomposition stage: 300–400°C (activation energy: 165–193 kJ/mol).
Analytical Characterization and Data
Spectroscopic Identification
Thermal Stability Metrics
| Property | Value | Method |
|---|---|---|
| Decomposition onset (°C) | 287.5 | TGA (5°C/min) |
| Activation energy (kJ/mol) | 174–193 | Isoconversional |
| Volatile yield (wt%) | 10.86 | TG-GC-MS |
Data derived from GFRC pyrolysis studies and flame-retardant analogies.
Comparative Analysis of Synthesis Routes
Industrial Applicability
The oxidation pathway is favored for large-scale production due to its simplicity and compatibility with existing organophosphorus manufacturing infrastructure. In contrast, pyrolysis-derived diphenylpropenyl phosphine oxide is typically a minor component in complex mixtures, limiting its practical isolation.
Chemical Reactions Analysis
Types of Reactions: Phosphine oxide, diphenylpropenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Phenylsilane and other silanes are frequently used as reducing agents.
Substitution: Palladium catalysts and organometallic reagents are often employed in substitution reactions.
Major Products:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the electrophile used.
Scientific Research Applications
Phosphine oxide, diphenylpropenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal complex catalysts and in organocatalysis.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which phosphine oxide, diphenylpropenyl- exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, coordinating with metal centers in catalysts, thereby influencing the reactivity and selectivity of the catalytic process . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Phosphine Oxides
Structural and Electronic Comparisons
Triphenylphosphine Oxide (TPPO)
- Structure : TPPO lacks the propenyl linker, with three phenyl groups directly bonded to the phosphorus center.
- Electronic Effects : The absence of alkyl/alkenyl substituents makes TPPO less electron-rich compared to diphenylpropenylphosphine oxide.
Bridged Bicyclic Phosphine Oxides
- Structure : Compounds like the [2.2.1] bicyclic phosphine oxide (e.g., compound 7 in ) feature constrained C–P–C angles (~92.6°), enhancing steric rigidity.
- Reduction Kinetics: Bridged systems exhibit faster reduction rates compared to non-bridged analogs (e.g., diphenylpropenylphosphine oxide) due to smaller C–P–C angles and electron-rich alkyl substituents .
Diarylphosphine Oxides with Substituent Variations
- Electrochemical Behavior : Diphenylpropenylphosphine oxide and derivatives like SPA-2,7-F(POPh₂)₂ show irreversible oxidation waves at ~1.05 V (vs. Ag/Ag⁺), similar to other diarylphosphine oxides. However, the model compound SPA-F (without phosphine oxide units) oxidizes reversibly at 1.00 V, indicating phosphine oxide groups destabilize the oxidized state .
- Catalytic Activity : In Pd-catalyzed Hirao reactions, diphenylphosphine oxide and di(2-methylphenyl)phosphine oxide show comparable efficiency (~96% yield), while bis(3,5-dimethylphenyl)phosphine oxide exhibits intermediate activity due to steric hindrance .
Reactivity and Functional Performance
Reduction and Oxidation
- Reduction Rates : Alkyl-substituted phosphine oxides (e.g., dialkylarylphosphine oxide 4 in ) reduce faster than aryl-substituted analogs. Diphenylpropenylphosphine oxide, with mixed aryl/alkyl character, shows intermediate reduction kinetics .
- Oxidation Potential: Phosphine oxide units raise oxidation potentials by ~50 mV compared to non-phosphine oxide models (e.g., SPA-F), but substituent positions (2,7- vs. 3,6-) have minimal impact .
Hydrogen-Bonding Interactions
- Association Constants: Diphenylpropenylphosphine oxide derivatives exhibit stronger H-bonding with amides (e.g., K = 1.2 × 10³ M⁻¹) compared to non-hydroxylated analogs (K′ = 0.3 × 10³ M⁻¹). Phenolic substituents enhance binding via intramolecular H-bond stabilization .
Application-Specific Comparisons
Flame Retardancy
- In-Situ Networks : Trivinyl phosphine oxide forms durable flame-retardant networks in cellulose, outperforming static systems like TPPO due to covalent entrapment within polymer matrices .
- Epoxy Composites: Hydroxyphenyl phosphine oxide mixtures (e.g., tris-(hydroxyaryl) isomers) provide superior flame retardancy (UL94 V-0 rating) compared to non-hydroxylated analogs, leveraging synergistic char formation .
Optoelectronic Materials
Data Tables
Table 1: Electrochemical Properties of Selected Phosphine Oxides
Q & A
Q. What are the optimal synthetic routes for diphenylpropenylphosphine oxide, and how can reaction yields be maximized?
Diphenylpropenylphosphine oxide is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling propenyl halides with diphenylphosphine oxide under inert conditions (e.g., nitrogen atmosphere) minimizes oxidation side reactions. Catalytic systems like palladium/copper can enhance efficiency, but stoichiometric control of base (e.g., NaH or KOtBu) is critical to avoid decomposition . Reaction monitoring via P NMR ensures intermediate stability and product purity .
Q. Which spectroscopic and computational methods are most reliable for characterizing diphenylpropenylphosphine oxide?
- Experimental : H, C, and P NMR are essential for structural confirmation. The P NMR chemical shift typically appears at δ 20–30 ppm for phosphine oxides. X-ray crystallography resolves stereoelectronic properties, particularly the P=O bond geometry .
- Computational : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., 6-311G**) accurately predicts electronic structure and vibrational spectra. Solvent effects should be modeled using continuum solvation models (e.g., PCM) .
Q. How does diphenylpropenylphosphine oxide’s reactivity differ from simpler phosphine oxides (e.g., triphenylphosphine oxide)?
The propenyl group introduces steric and electronic effects. For instance, the allylic system in diphenylpropenylphosphine oxide can participate in conjugate addition reactions, unlike triphenylphosphine oxide. However, its oxidation stability is lower due to the unsaturated propenyl moiety, requiring inert storage conditions .
Advanced Research Questions
Q. What mechanistic insights explain diphenylpropenylphosphine oxide’s role in enantioselective catalysis?
In asymmetric catalysis, diphenylpropenylphosphine oxide acts as a chiral ligand precursor. Its propenyl group enables π-backbonding with transition metals (e.g., Rh or Pd), modulating electron density at the metal center. Computational studies (DFT/M06-2X) reveal that steric hindrance from the propenyl group enforces specific transition-state geometries, enhancing enantioselectivity in C–C bond-forming reactions .
Q. How can contradictions in reported thermodynamic data for diphenylpropenylphosphine oxide be resolved?
Discrepancies in enthalpy of formation (ΔH) often arise from inconsistent experimental conditions (e.g., solvent polarity, temperature). Calorimetric measurements under standardized conditions (e.g., bomb calorimetry in DMF) paired with high-level ab initio calculations (e.g., CCSD(T)/CBS) can reconcile data. Cross-validation with isodesmic reaction schemes is recommended .
Q. What strategies improve diphenylpropenylphosphine oxide’s stability in polymer composites for flame-retardant applications?
Incorporating diphenylpropenylphosphine oxide into polymer matrices (e.g., polyamide 66) via in-situ polymerization enhances dispersion and reduces leaching. Synergistic additives like zinc borate improve thermal stability by forming char layers. Accelerated aging tests (85°C, 75% RH) combined with TGA-FTIR analysis quantify degradation pathways .
Methodological Tables
Table 1. Key Physicochemical Properties of Diphenylpropenylphosphine Oxide
| Property | Value/Description | Reference |
|---|---|---|
| XlogP | 3.2 (predicted) | |
| Hydrogen bond acceptors | 1 (P=O group) | |
| Thermal decomposition | >200°C (onset in N atmosphere) | |
| P NMR shift | δ 22–25 ppm (CDCl) |
Table 2. Recommended Computational Parameters for DFT Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
